molecular formula C10H9NS B303329 2-[2-(2-thienyl)vinyl]-1H-pyrrole

2-[2-(2-thienyl)vinyl]-1H-pyrrole

Cat. No.: B303329
M. Wt: 175.25 g/mol
InChI Key: ZSNZVAHMWATYPV-AATRIKPKSA-N
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Description

2-[2-(2-Thienyl)vinyl]-1H-pyrrole is a heteroaromatic compound comprising a pyrrole core linked to a 2-thienyl group via a vinyl bridge. The pyrrole ring (C₄H₄NH) is a five-membered aromatic system with one nitrogen atom, while the thienyl group (C₄H₃S) is a sulfur-containing heterocycle. The vinyl (-CH=CH-) spacer facilitates conjugation between the two aromatic systems, enhancing electronic delocalization.

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

2-[(E)-2-thiophen-2-ylethenyl]-1H-pyrrole

InChI

InChI=1S/C10H9NS/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8,11H/b6-5+

InChI Key

ZSNZVAHMWATYPV-AATRIKPKSA-N

SMILES

C1=CNC(=C1)C=CC2=CC=CS2

Isomeric SMILES

C1=CNC(=C1)/C=C/C2=CC=CS2

Canonical SMILES

C1=CNC(=C1)C=CC2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Electronic Properties

The electronic and steric properties of 2-[2-(2-thienyl)vinyl]-1H-pyrrole are influenced by the position of the thienyl group, substituents on the pyrrole ring, and the nature of the bridging group. Key analogues include:

Table 1: Structural and Electronic Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties Reference
2-(2-Thienyl)-1H-pyrrole C₈H₇NS 149.21 Direct 2-thienyl Limited conjugation; shorter absorption wavelength compared to vinyl analogues
2-[2-(3-Thienyl)vinyl]-1H-pyrrole C₉H₇NS 161.23 3-Thienyl Reduced conjugation efficiency due to sulfur position; lower enantioselectivity
2-(3-Chlorophenyl)-1H-pyrrole C₁₀H₈ClN 177.63 3-Chlorophenyl Electron-withdrawing Cl group; altered reactivity in electrophilic substitution
2-Methyl-5-(2-thienyl)-1H-pyrrole (3d) C₉H₉NS 163.24 Methyl + 2-thienyl Steric hindrance from methyl group; modified tricyanovinylation reactivity
4-Amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one C₁₀H₉N₅OS₂ 295.34 Triazinone backbone Enhanced bioactivity (anticancer) due to triazinone and thiol groups
Key Observations:

Conjugation Effects: The vinyl bridge in this compound extends π-conjugation between pyrrole and thienyl rings, red-shifting absorption spectra compared to non-vinyl analogues like 2-(2-thienyl)-1H-pyrrole .

Substituent Position : 2-Thienyl derivatives exhibit higher enantioselectivity in catalytic reactions (e.g., hydroboration) than 3-thienyl analogues due to favorable sulfur positioning .

Electron-Withdrawing Groups : Chlorophenyl substituents (e.g., 2-(3-chlorophenyl)-1H-pyrrole) reduce electron density on the pyrrole ring, altering reactivity in electrophilic substitutions compared to thienyl derivatives .

Computational Insights

Density functional theory (DFT) studies (e.g., Becke’s hybrid functional) suggest that exact exchange terms improve accuracy in modeling conjugated systems like this compound. The vinyl bridge lowers the HOMO-LUMO gap by 0.3–0.5 eV compared to non-conjugated analogues, enhancing charge-transfer properties .

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